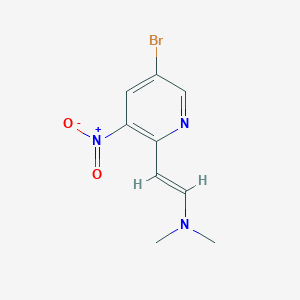

(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine

Description

Properties

IUPAC Name |

(E)-2-(5-bromo-3-nitropyridin-2-yl)-N,N-dimethylethenamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O2/c1-12(2)4-3-8-9(13(14)15)5-7(10)6-11-8/h3-6H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQGEEKJHSDVMR-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=C/C1=C(C=C(C=N1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine typically involves multi-step organic reactions. One common method starts with the bromination of 2-amino-3-nitropyridine to introduce the bromine atom at the 5-position. This is followed by the formation of the ethenyl chain through a Heck reaction, where the brominated pyridine derivative reacts with N,N-dimethylvinylamine under palladium-catalyzed conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The ethenyl chain can participate in coupling reactions such as Suzuki or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or acetonitrile.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as tetrahydrofuran.

Major Products

Reduction: 2-(5-Bromo-3-aminopyridin-2-yl)-N,N-dimethylethen-1-amine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Coupling: Complex organic molecules with extended conjugation or functionalization.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an essential building block for synthesizing more complex organic molecules, particularly in creating other pyridine derivatives.

Biology

- Biochemical Assays : It is investigated as a ligand in various biochemical assays due to its ability to bind selectively to specific molecular targets.

- Molecular Probes : The compound is explored as a probe in molecular biology studies, aiding in understanding cellular processes and interactions.

Medicine

- Pharmacological Properties :

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, indicating its usefulness in developing new antimicrobial agents.

- Anticancer Activity : Ongoing research is examining its ability to inhibit cancer cell growth through specific molecular pathways.

- Antiviral Activity : Recent studies have indicated that derivatives similar to this compound exhibit significant antiviral activity, particularly against viruses like dengue.

Industry

- Advanced Materials Development : The compound is utilized in creating advanced materials and serves as an intermediate in producing agrochemicals and pharmaceuticals.

Case Studies and Research Findings

- Anticancer Research : A study highlighted that (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine exhibited significant inhibition of cancer cell proliferation in vitro, suggesting its potential as a lead compound for anticancer drug development.

- Antimicrobial Studies : Investigations into its antimicrobial properties revealed that it effectively inhibited the growth of several bacterial strains, warranting further exploration into its mechanisms and applications in infectious disease management.

- Antiviral Activity Assessment : In a study focusing on dengue virus inhibitors, compounds with similar structural motifs demonstrated substantial antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), indicating promising avenues for antiviral drug development.

Mechanism of Action

The mechanism of action of (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro group and the bromine atom can influence its binding affinity and specificity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Substituent Positioning and Reactivity :

- The 3-nitro and 5-bromo groups in the target compound direct electrophilic substitution to C4, enabling cyclization to pyrrolopyridines . In contrast, the 2-methoxy-4-methyl variant () shifts reactivity to C2, forming different heterocycles .

- The (E)-ethenamine moiety enhances planarity and π-stacking, critical for binding kinase active sites .

Biological Activity :

- The target compound’s derivatives show IC₅₀ values < 1 µM against dengue virus () and kinase targets ().

- Methoxy-substituted analogs () exhibit reduced cytotoxicity but lower potency due to steric hindrance .

Synthetic Utility :

- The ethenamine group facilitates one-pot cyclizations with iron/acetic acid to form pyrrolopyridines (95% yield, ).

- Methylamine analogs () require harsher conditions (e.g., Na₂SO₃/glacial acetic acid) for functionalization .

Table 2: Spectroscopic Comparison

Biological Activity

(E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine is a pyridine derivative characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position of the pyridine ring. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and molecular biology.

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. The presence of both a nitro group and a bromine atom influences its binding affinity and specificity, potentially modulating the activity of these targets. The compound may also participate in redox reactions, which can affect cellular signaling pathways and processes.

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial effects, warranting further investigation into its potential as an antimicrobial agent.

- Anticancer Activity : There is ongoing research into its anticancer properties, with studies focusing on its ability to inhibit cancer cell growth through specific molecular pathways.

Study on Antiviral Activity

In a recent study investigating selective inhibitors for dengue virus, derivatives similar to this compound were tested for their antiviral efficacy. The results indicated that compounds with similar structural motifs exhibited significant antiviral activity in human primary monocyte-derived dendritic cells (MDDCs), highlighting the potential for this compound in antiviral drug development .

Anticancer Research

Another study explored the effects of pyridine derivatives on cancer cell lines. The findings suggested that compounds with similar structures could induce apoptosis in cancer cells, thereby supporting their development as anticancer agents. The unique functional groups present in this compound may enhance its efficacy compared to other derivatives .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2-(5-Bromo-3-nitropyridin-2-yl)ethanamine | Lacks dimethylamino group | Reduced reactivity |

| (E)-2-(3-Nitropyridin-2-yl)-N,N-dimethylethen-1-amine | Lacks bromine atom | Altered chemical behavior |

| 2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylpropan-1-amine | Different alkyl chain | Varies in physical properties |

The presence of both the bromine and nitro groups in this compound distinguishes it from these compounds, potentially enhancing its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.